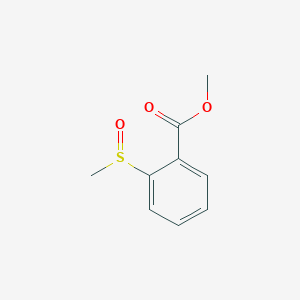

Methyl 2-(methylsulfinyl)benzenecarboxylate

CAS No.: 4850-73-1

Cat. No.: VC2168079

Molecular Formula: C9H10O3S

Molecular Weight: 198.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4850-73-1 |

|---|---|

| Molecular Formula | C9H10O3S |

| Molecular Weight | 198.24 g/mol |

| IUPAC Name | methyl 2-methylsulfinylbenzoate |

| Standard InChI | InChI=1S/C9H10O3S/c1-12-9(10)7-5-3-4-6-8(7)13(2)11/h3-6H,1-2H3 |

| Standard InChI Key | OAPYIFWRUTZGOY-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=CC=C1S(=O)C |

| Canonical SMILES | COC(=O)C1=CC=CC=C1S(=O)C |

Introduction

Physical and Chemical Properties

Methyl 2-(methylsulfinyl)benzenecarboxylate possesses distinct physical and chemical properties that determine its behavior in various chemical reactions and applications. Based on available data, the compound has a predicted boiling point of 362.9±25.0 °C and a predicted density of 1.29±0.1 g/cm³ . These values, while computational predictions rather than experimental measurements, provide insight into the compound's physical state and handling properties.

The chemical structure of Methyl 2-(methylsulfinyl)benzenecarboxylate features several functional groups that contribute to its reactivity profile. The sulfoxide (S=O) group is known to be polar and capable of hydrogen bonding, while the ester group provides sites for nucleophilic attack. The standard InChI identifier for this compound is InChI=1S/C9H10O3S/c1-12-9(10)7-5-3-4-6-8(7)13(2)11/h3-6H,1-2H3, which encodes its structural information in a machine-readable format.

Table 1: Physical and Chemical Properties of Methyl 2-(methylsulfinyl)benzenecarboxylate

From a safety perspective, the compound is classified as an irritant according to chemical hazard classification systems . This designation suggests that proper handling precautions should be observed when working with this substance, including the use of appropriate personal protective equipment and adequate ventilation in laboratory settings.

Synthesis Methods

The synthesis of Methyl 2-(methylsulfinyl)benzenecarboxylate typically involves oxidation of the corresponding sulfide precursor. The most common approach starts with Methyl 2-(methylthio)benzenecarboxylate, which undergoes selective oxidation to form the desired sulfoxide. This oxidation step requires careful control to prevent over-oxidation to the sulfone.

Several oxidizing agents can be employed for this transformation, with hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA) being among the most commonly used reagents. The reaction typically proceeds under mild conditions to ensure selectivity for the sulfoxide:

Methyl 2-(methylthio)benzenecarboxylate + Oxidizing Agent → Methyl 2-(methylsulfinyl)benzenecarboxylate

The oxidation reaction must be carefully controlled with respect to temperature, reaction time, and stoichiometry of the oxidizing agent to achieve high selectivity for the sulfoxide product. Over-oxidation can lead to the formation of the corresponding sulfone derivative, which possesses different chemical properties and reactivity.

Purification of Methyl 2-(methylsulfinyl)benzenecarboxylate can be achieved through standard techniques such as recrystallization, column chromatography, or preparative HPLC, depending on the scale and purity requirements. The compound's polarity, conferred by both the sulfoxide and ester groups, makes it amenable to separation by silica gel chromatography using appropriate solvent systems.

Chemical Reactions

Methyl 2-(methylsulfinyl)benzenecarboxylate can participate in various chemical reactions due to its functional groups. The sulfoxide moiety is known to undergo several transformations that make this compound valuable in organic synthesis. Some notable reaction types include:

Pummerer Rearrangement

The sulfoxide group can undergo Pummerer rearrangement in the presence of acetic anhydride or similar activating agents, leading to α-acyloxy sulfides. This reaction creates a new carbon-carbon bond and is valuable in organic synthesis.

Reduction Reactions

The sulfoxide can be reduced back to the sulfide using reducing agents such as LiAlH₄, NaBH₄, or Raney nickel. Alternatively, it can be further oxidized to the sulfone using stronger oxidizing agents like potassium permanganate or hydrogen peroxide in acetic acid.

Ester Hydrolysis

The methyl ester functionality can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This transformation allows for further derivatization of the compound.

Nucleophilic Substitution

The presence of the electron-withdrawing groups activates the benzene ring toward nucleophilic aromatic substitution reactions, particularly at positions ortho and para to these groups.

These chemical transformations highlight the versatility of Methyl 2-(methylsulfinyl)benzenecarboxylate as a synthetic intermediate in the preparation of more complex molecules.

| Supplier | Product Number | Purity | Packaging | Price (USD) | Updated |

|---|---|---|---|---|---|

| Matrix Scientific | 044503 | >95% | 500mg | $200 | 2021/12/16 |

| Matrix Scientific | 044503 | >95% | 1g | $304 | 2021/12/16 |

| Matrix Scientific | 044503 | >95% | 5g | $698 | 2021/12/16 |

| AK Scientific | 4189AE | Not specified | 500mg | $320 | 2021/12/16 |

| American Custom Chemicals Corporation | CHM0030456 | 95.00% | 1G | $771.89 | 2021/12/16 |

From this pricing information, several observations can be made :

-

The compound is relatively expensive, reflecting its specialized nature and limited production volume.

-

There is significant price variation between suppliers, with American Custom Chemicals Corporation charging substantially more than Matrix Scientific for the same quantity.

-

There appears to be some economy of scale, as the per-gram price decreases for larger quantities from the same supplier.

The high price points suggest that Methyl 2-(methylsulfinyl)benzenecarboxylate is primarily used in small quantities for specialized research applications rather than as a bulk chemical intermediate for industrial processes.

Future Research Directions

Several promising research directions could be pursued to further explore the properties and applications of Methyl 2-(methylsulfinyl)benzenecarboxylate:

Synthetic Applications

Further investigation into the use of this compound as a building block for the synthesis of complex molecules, particularly those with potential pharmaceutical applications, would be valuable. The sulfoxide group provides opportunities for stereoselective transformations that could be exploited in asymmetric synthesis.

Biological Activity Studies

Comprehensive screening of the compound's biological activities, including enzyme inhibition assays and cellular studies, could reveal previously unknown therapeutic potential. The sulfoxide group is known to confer interesting biological properties in many compounds.

Material Science Applications

Exploration of the compound's potential use in material science, particularly as a precursor for functionalized polymers or as a component in specialty coatings, could open new application areas.

Catalytic Applications

Investigation of the compound's potential as a ligand for transition metal catalysts, leveraging the coordinating ability of the sulfoxide group, could lead to the development of new catalytic systems.

These research directions would contribute to a more comprehensive understanding of Methyl 2-(methylsulfinyl)benzenecarboxylate and potentially expand its range of applications in various scientific fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume